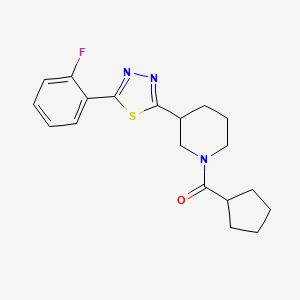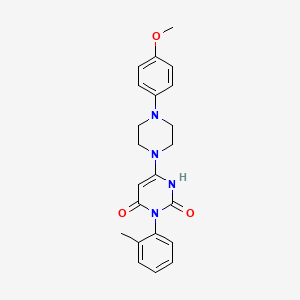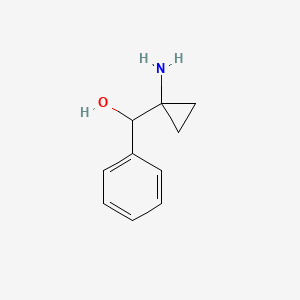![molecular formula C11H17N3O B2802330 N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305395-59-7](/img/structure/B2802330.png)
N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is structurally similar to the neurotransmitter dopamine and is selectively taken up by dopaminergic neurons in the brain, where it is metabolized into a toxic metabolite that causes damage to these neurons.
作用機序
MPTP is selectively taken up by dopaminergic neurons in the brain, where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into the neuron by the dopamine transporter, where it accumulates and causes damage to the mitochondria, leading to cell death.
Biochemical and Physiological Effects:
The toxic effects of MPTP on dopaminergic neurons in the brain result in a decrease in dopamine levels, leading to the characteristic symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation, further contributing to the damage to dopaminergic neurons.
実験室実験の利点と制限
One of the main advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons, allowing for the induction of Parkinson's disease-like symptoms in animal models. However, MPTP has limitations as a model for Parkinson's disease, as it only replicates certain aspects of the disease and does not fully capture the complexity of the human disease.
将来の方向性
There are several future directions for research involving MPTP. One area of focus is the development of new treatments for Parkinson's disease based on the underlying mechanisms of MPTP-induced neurotoxicity. Additionally, researchers are exploring the use of MPTP as a tool to study other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new animal models that more accurately replicate the human disease.
合成法
MPTP can be synthesized through a multistep process starting with the reaction of 3-methylpyrazole with 2-methylpropylamine to form the intermediate 3-(2-methylpropylamino)-5-methylpyrazole. This intermediate can then be reacted with acryloyl chloride to form the final product, MPTP.
科学的研究の応用
MPTP has been used extensively in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in animal models, MPTP can induce Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
特性
IUPAC Name |
N-[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-11(15)12-10-6-9(4)14(13-10)7-8(2)3/h5-6,8H,1,7H2,2-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVABAGBAADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2802253.png)
![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)
![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)




![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)



